molecular formula C12H18O3 B2434435 ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate CAS No. 97180-66-0

ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Cat. No.: B2434435
CAS No.: 97180-66-0
M. Wt: 210.273
InChI Key: WUEVMRBXTWODMK-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a chemical compound with the molecular formula C12H16O3. It is a derivative of indene, characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable indene derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.

Properties

IUPAC Name

ethyl 6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVMRBXTWODMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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